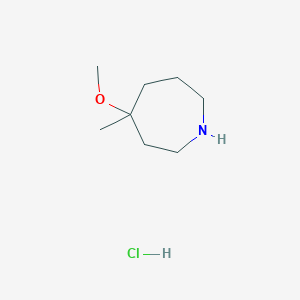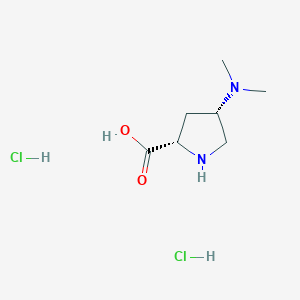![molecular formula C7H7Cl2N5 B1434111 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride CAS No. 1803611-65-5](/img/structure/B1434111.png)
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Overview
Description
“4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2N5. It has a molecular weight of 232.07 . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” consists of a pyrimidine ring attached to a 1H-1,2,4-triazol-3-yl group at the 4-position and a chloromethyl group at the 5-position .
Physical And Chemical Properties Analysis
“4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” is a powder at room temperature . Its InChI code is 1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H .
Scientific Research Applications
Side Effects of Mood Stabilizers
Mood stabilizers, including lithium, valproate, carbamazepine, and lamotrigine, are essential in treating bipolar disorder. Side effects can range from neurological and gastrointestinal to metabolic and dermatological issues. Although specific strategies aim to reduce these effects, research on their efficacy is sparse. Elderly patients, in particular, are more susceptible to side effects due to decreased drug elimination and increased comorbidity and comedication (Dols et al., 2013).
Oral Health Impacts of Psychotropic Medications
Psychotropic medications, including antidepressants, antipsychotics, and sedatives, significantly impact oral health. Xerostomia is the most common side effect, alongside dysguesia from antidepressants and tardive dyskinesia and increased salivation from antipsychotics. Clinicians should consider these oral consequences when prescribing to ensure comprehensive patient care (Cockburn et al., 2017).
Cognitive Side Effects of Anticonvulsants
Anticonvulsants, used for mood disorders and epilepsy, often lead to central nervous system-mediated side effects like sedation, dizziness, and cognitive impairment. Newer anticonvulsants may have more favorable cognitive profiles, emphasizing the importance of dosage and titration at drug initiation to minimize side effects (Meador, 2003).
Immunomodulatory Effects of Clozapine
Clozapine, effective for treatment-resistant schizophrenia, is linked to severe side effects like agranulocytosis and myocarditis, potentially due to its immunomodulatory actions. Early signs of side effects, such as fever and flu-like symptoms, necessitate comprehensive physical examinations and monitoring (Røge et al., 2012).
Management of Opioid-Induced Central Side Effects
Opioid-induced side effects, including sedation and cognitive impairment, are challenging to manage due to limited evidence on effective treatments. This highlights the need for further research to establish guidelines for managing these adverse effects (Stone & Minton, 2011).
Immunomodulatory Properties of Opioids
Not all opioids share the same immunosuppressive side effects, challenging the generalization of immunosuppression as a common side effect. The variability in immune response highlights the need for individualized treatment plans based on the specific opioid and patient condition (Franchi et al., 2019).
Safety And Hazards
The safety data sheet for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.
Future Directions
properties
IUPAC Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHOXCTXGXRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
